3,4-Dichloro-5-(2-methylbutoxy)pyridazine

Catalog No.
S12325463
CAS No.
1346698-06-3
M.F
C9H12Cl2N2O
M. Wt
235.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-5-(2-methylbutoxy)pyridazine

CAS Number

1346698-06-3

Product Name

3,4-Dichloro-5-(2-methylbutoxy)pyridazine

IUPAC Name

3,4-dichloro-5-(2-methylbutoxy)pyridazine

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

InChI

InChI=1S/C9H12Cl2N2O/c1-3-6(2)5-14-7-4-12-13-9(11)8(7)10/h4,6H,3,5H2,1-2H3

InChI Key

MWOQOASURLORLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=CN=NC(=C1Cl)Cl

3,4-Dichloro-5-(2-methylbutoxy)pyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with two chlorine atoms at the 3 and 4 positions and a 2-methylbutoxy group at the 5 position. Its molecular formula is C9H12Cl2N2OC_9H_{12}Cl_2N_2O and it has a molecular weight of approximately 233.11 g/mol. The presence of chlorine atoms contributes to its reactivity, while the alkoxy substituent influences its solubility and biological properties.

The chemical reactivity of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine can be attributed to its halogenated structure. Typical reactions include:

  • Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Addition Reactions: In the presence of suitable reagents, such as amines or alcohols, the compound can participate in addition reactions that modify its structure.
  • Ring Opening: Under certain conditions, the pyridazine ring may open, leading to the formation of other derivatives.

These reactions are influenced by solvent polarity and temperature, which can affect the reaction pathway and product distribution .

Pyridazine derivatives, including 3,4-Dichloro-5-(2-methylbutoxy)pyridazine, exhibit various biological activities. Some studies suggest potential antimicrobial and anti-inflammatory properties attributed to the halogenated pyridazine core. Additionally, certain derivatives have shown promise as herbicides and in other agricultural applications due to their ability to inhibit specific biochemical pathways in plants .

Several methods exist for synthesizing 3,4-Dichloro-5-(2-methylbutoxy)pyridazine:

  • Halogenation of Pyridazine: Starting with a pyridazine precursor, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Alkylation: The introduction of the 2-methylbutoxy group can be achieved through alkylation reactions with appropriate alkyl halides in the presence of bases.
  • Multi-step Synthesis: A combination of these methods can be employed to achieve higher yields and purity of the final product.

The choice of synthesis method often depends on the desired yield, purity, and specific applications of the compound .

3,4-Dichloro-5-(2-methylbutoxy)pyridazine has several potential applications:

  • Agricultural Chemicals: Its herbicidal properties make it useful in crop protection.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic compounds.

Research continues into its efficacy and safety in these applications .

Studies on interaction profiles indicate that 3,4-Dichloro-5-(2-methylbutoxy)pyridazine interacts with various biological molecules. For instance:

  • Protein Binding: Investigations into how this compound binds to proteins can provide insights into its pharmacokinetics.
  • Enzyme Inhibition: Research has shown that certain pyridazine derivatives may inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic effects.

Understanding these interactions is crucial for assessing both efficacy and potential side effects .

Several compounds share structural similarities with 3,4-Dichloro-5-(2-methylbutoxy)pyridazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Chloro-5-(2-methylbutoxy)pyridazineOne chlorine atomDifferent reactivity profile
4-Chloro-3-(2-methylbutoxy)pyridazineChlorine at different positionVarying biological activity
5-Hydroxy-3,4-dichloropyridazineHydroxy group at position 5Potentially enhanced solubility
3,6-DichloropyridazineTwo chlorine atoms at different sitesBroader spectrum of biological activity

While these compounds share a pyridazine core and may exhibit similar reactivity patterns due to halogenation, their unique substituents significantly influence their biological activities and applications .

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, was first synthesized by Taüber in the late 19th century. Initial applications remained limited until the 1971 discovery of natural pyridazines, such as hexahydropyridazine amino acids produced by Streptomyces jamaicensis. The subsequent isolation of pyridazomycin, an antifungal agent from Streptomyces violaceoniger, marked a turning point in recognizing pyridazines’ pharmaceutical potential.

Synthetic efforts accelerated in the late 20th century, yielding drugs like hydralazine (antihypertensive) and cefozopran (antibiotic), which incorporate pyridazine moieties. These advancements underscored pyridazines’ ability to modulate diverse biological targets, including cyclooxygenases, phosphodiesterases, and vascular endothelial growth factor receptors (VEGFRs).

Significance of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine in Heterocyclic Drug Design

3,4-Dichloro-5-(2-methylbutoxy)pyridazine distinguishes itself through strategic substitutions that enhance binding interactions and pharmacokinetic properties:

  • Chlorine atoms at C3/C4: Introduce electron-withdrawing effects, stabilizing the aromatic system and facilitating π-stacking with protein residues.
  • 2-Methylbutoxy group at C5: Augments lipophilicity, potentially improving blood-brain barrier penetration compared to shorter alkoxy chains.

This substitution pattern mirrors trends in kinase inhibitor design, where halogenated pyridazines exhibit enhanced affinity for ATP-binding pockets. For example, imidazo[1,2-b]pyridazine derivatives demonstrate potent VEGFR2 inhibition, a trait linked to their chloro-substituted aromatic cores.

Chlorination Strategies for Pyridazine Ring Functionalization

Phosphorus Oxychloride-Mediated Halogenation Protocols

Phosphorus oxychloride (POCl₃) remains the reagent of choice for introducing chlorine substituents onto pyridazine rings due to its ability to activate hydroxyl groups for nucleophilic displacement. In a seminal protocol, 3,6-dihydroxypyridazine reacts with POCl₃ at 50–65°C to yield 3,6-dichloropyridazine with isolated yields exceeding 70% [4]. The reaction proceeds via formation of a phosphorylated intermediate, which facilitates chloride ion attack at the electrophilic carbon centers. Key parameters include:

  • Molar ratio: A 1:1.5–7.5 substrate-to-POCl₃ ratio ensures complete conversion [4].
  • Temperature control: Reactions conducted at 50°C achieve optimal kinetics without promoting side reactions like ring degradation [4].

This method’s efficacy is demonstrated in Table 1, which compares yields across solvent systems.

Table 1: Solvent Effects on POCl₃-Mediated Chlorination of 3,6-Dihydroxypyridazine [4]

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Chloroform50472.499.0
DMF50468.498.6
Ethanol653.586.099.5

The data highlights ethanol’s superiority in high-temperature applications, likely due to enhanced solubility of intermediates [4].

Solvent Systems for Optimal Chlorine Substitution Patterns

Solvent polarity and coordination ability critically influence chlorination regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) stabilize charged intermediates, favoring 3,6-dichloro products, while chloroform’s low polarity minimizes solvation effects, enabling kinetic control over substitution sites [4]. Recent studies demonstrate that ethanol’s protic nature facilitates proton transfer during the denucleation step, reducing reaction times by 25% compared to DMF [4].

Alkoxylation Techniques for Side Chain Incorporation

Nucleophilic Displacement Reactions for Butoxy Group Installation

Installation of the 2-methylbutoxy group typically employs nucleophilic aromatic substitution (SNAr) on pre-chlorinated pyridazines. Sodium 2-methylbutoxide reacts with 3,4,5-trichloropyridazine in tetrahydrofuran (THF) at ambient temperatures, displacing the 5-chloro substituent with 85–90% regioselectivity [5]. The mechanism proceeds through a Meisenheimer complex stabilized by electron-withdrawing chlorine atoms at positions 3 and 4 [5].

Critical factors include:

  • Solvent selection: THF enhances nucleophilicity of alkoxide ions compared to dimethyl sulfoxide (DMSO), which overly stabilizes intermediates and slows substitution [5].
  • Stoichiometry: A 2:1 alkoxide-to-substrate ratio prevents di-alkoxylation byproducts [5].

Table 2: Alkoxylation Efficiency in Various Solvents [5]

SolventTemperature (°C)Reaction Time (h)Monosubstitution Yield (%)
THF251.589
DMSO253.062
DMF252.574

Protecting Group Strategies in Multi-Step Syntheses

Multi-step syntheses require orthogonal protection of reactive sites. Acetyl groups are frequently employed to mask hydroxyl functionalities during chlorination, as demonstrated in pyridazine C-nucleoside syntheses [2]. For instance, acetyl-protected ribofuranosyl furans undergo singlet oxygen [4+2] cycloaddition without compromising the sugar moiety, enabling subsequent hydrazine cyclization to pyridazine derivatives [2]. In the context of 3,4-dichloro-5-(2-methylbutoxy)pyridazine, tert-butyldimethylsilyl (TBS) groups could theoretically protect intermediate alcohols during alkoxylation, though literature precedents remain sparse for this specific compound.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

234.0326684 g/mol

Monoisotopic Mass

234.0326684 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types